6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile

Ion channel modulation KCNQ potassium channels Electrophysiology

Problem: Linear synthesis of polyhalogenated quinoline libraries requires multiple steps and intermediates. Solution: This compound provides orthogonal C4 (Cl) and C6 (Br) handles for iterative cross-coupling, enabling diverse analog generation from a single scaffold. • Enables sequential Suzuki-Miyaura/Buchwald-Hartwig couplings; reduces synthetic step count. • C7 fluorine enhances metabolic stability; 3-carbonitrile is a critical kinase hinge-binding motif. • Validated KCNQ2/KCNQ3 opener (EC50 70 nM, >1,400-fold selective over KCNQ1) for CNS programs. Supply: Available from stock with rapid global shipping.

Molecular Formula C10H3BrClFN2
Molecular Weight 285.5 g/mol
CAS No. 936497-84-6
Cat. No. B1370974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile
CAS936497-84-6
Molecular FormulaC10H3BrClFN2
Molecular Weight285.5 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)F)N=CC(=C2Cl)C#N
InChIInChI=1S/C10H3BrClFN2/c11-7-1-6-9(2-8(7)13)15-4-5(3-14)10(6)12/h1-2,4H
InChIKeyPUSFOSHTEIMZEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile: Multi-Halogen Quinoline Scaffold


6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile (CAS 936497-84-6; MFCD09261322; MW 285.50) is a polyhalogenated quinoline-3-carbonitrile derivative bearing bromine at C6, chlorine at C4, and fluorine at C7 on the quinoline core . The quinoline-3-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, with demonstrated applications spanning kinase inhibition (e.g., Src, MEK, Bcr-Abl), antibacterial DNA gyrase targeting, and antiviral allosteric integrase modulation [1]. The substitution pattern of this compound—specifically the C4 chloro leaving group enabling sequential cross-coupling and the C7 fluorine enhancing metabolic stability—positions it as a versatile advanced intermediate distinct from simpler mono- or di-substituted quinoline analogs.

Structural Determinants Against Analog Interchange


The 3-carbonitrile group and multi-halogen substitution pattern of 6-bromo-4-chloro-7-fluoroquinoline-3-carbonitrile collectively confer a reactivity and biological profile that cannot be replicated by generic quinoline analogs. The C4 chlorine serves as a synthetic handle for sequential Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C6 bromine provides a second orthogonal cross-coupling site, enabling regioselective diversification unattainable with mono-halogenated or non-halogenated quinolines [1]. Critically, the 3-carbonitrile moiety is essential for hydrogen bond acceptor interactions within the ATP-binding pocket of multiple kinases, as established in structure-activity relationship (SAR) studies of 3-quinolinecarbonitrile kinase inhibitors [2]. In HIV-1 integrase allosteric inhibition, bromine placement at the C6 versus C8 position dramatically alters potency against drug-resistant viral mutants [3]. These position-specific structural features dictate that substitution with compounds lacking the identical halogen pattern, carbonitrile orientation, or leaving-group hierarchy will yield divergent reactivity in synthetic pathways and unpredictable biological outcomes.

Comparative Potency & Selectivity vs. Analogs


KCNQ2/KCNQ3 Potassium Channel Agonism

6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile functions as a KCNQ2/KCNQ3 potassium channel opener (agonist) with an EC50 of 70 nM in CHO cells expressing the heteromeric channel [1]. At the structurally related KCNQ1/MINK channel, the compound exhibits antagonist activity with an IC50 of 100,000 nM (100 μM) [2]. The resulting selectivity ratio of approximately 1,430-fold demonstrates pronounced functional discrimination between KCNQ channel subtypes.

Ion channel modulation KCNQ potassium channels Electrophysiology

Monoamine Oxidase A (MAO-A) Inhibition

6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile inhibits recombinant human monoamine oxidase A (MAO-A) with an IC50 of 103,000 nM (103 μM), as measured by inhibition of kynuramine conversion to 4-hydroxyquinoline [1]. This activity level categorizes the compound as a weak MAO-A inhibitor, with significantly lower potency compared to clinical MAO-A inhibitors such as moclobemide (IC50 ≈ 100–500 nM). No direct MAO-A data for close structural comparators were identified in public databases, and the activity of unsubstituted quinoline-3-carbonitrile against MAO-A is unreported.

Enzyme inhibition MAO-A Neuropharmacology

C6 Bromine Substitution and HIV-1 Integrase Allosteric Inhibition

In a comparative study of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), the introduction of bromine at the C6 position conferred enhanced antiviral properties relative to non-brominated analogs [1]. However, the 6-bromo substituted compound exhibited significant loss of potency when tested against the ALLINI-resistant IN A128T mutant virus, whereas the corresponding 8-bromo positional isomer retained full effectiveness against the resistant strain [2]. This direct head-to-head comparison within the same study establishes that the position of bromine substitution on the quinoline scaffold is a critical determinant of resistance profile.

Antiviral HIV-1 integrase Allosteric inhibition

Quinoline-3-carbonitrile Scaffold: DNA Gyrase Inhibition

Quinoline-3-carbonitrile derivatives have been validated as DNA gyrase inhibitors with broad-spectrum antibacterial activity. In a 2019 study, a series of quinoline-3-carbonitrile compounds demonstrated promising antibacterial effects against both Gram-positive and Gram-negative strains without causing severe host cytotoxicity [1]. The most active analog (QD4) exhibited a band gap energy of 3.40 eV by DFT calculation and favorable molecular docking interactions with DNA gyrase [2]. While 6-bromo-4-chloro-7-fluoroquinoline-3-carbonitrile was not directly tested in this study, the class-level evidence establishes that the quinoline-3-carbonitrile core is a validated pharmacophore for DNA gyrase targeting, with halogen substitution at C6 and C7 expected to modulate potency and physicochemical properties.

Antibacterial DNA gyrase inhibition Broad-spectrum

Orthogonal Cross-Coupling Handles: C4 Chloro & C6 Bromo

6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile possesses two distinct halogen leaving groups that enable sequential, regioselective cross-coupling. The C4 chlorine is amenable to nucleophilic aromatic substitution and palladium-catalyzed couplings, while the C6 bromine provides an independent site for Suzuki-Miyaura or related transformations [1]. General methodology for synthesizing 4-chloro- and 4-bromo-substituted quinolines via addition of hydrogen halides to vic-amino(3-oxoalk-1-ynyl)arenes followed by intramolecular cyclization has been established [2]. In contrast, mono-halogenated quinolines (e.g., 4-chloro-7-fluoroquinoline-3-carbonitrile, CAS 622369-70-4) or compounds lacking the C6 bromine offer only a single diversification site, limiting the complexity accessible in a single synthetic sequence.

Synthetic methodology Cross-coupling Sequential functionalization

Application Scenarios for 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile


Sequential Cross-Coupling for Kinase Inhibitor Libraries

The C4 chloro and C6 bromo substituents enable iterative, regioselective cross-coupling reactions, allowing medicinal chemistry teams to generate diverse analog libraries from a single advanced intermediate. This two-site orthogonal functionalization strategy reduces synthetic step count compared to building linear diversity from mono-halogenated scaffolds [1]. The 3-carbonitrile moiety provides a critical hydrogen bond acceptor for ATP-binding pocket engagement, as validated in 3-quinolinecarbonitrile kinase inhibitor patents covering Src, MEK, and Ras/Raf/MEK cascade targets [2].

KCNQ2/KCNQ3 Channel Opener Lead Optimization

With a demonstrated KCNQ2/KCNQ3 EC50 of 70 nM and approximately 1,430-fold selectivity over KCNQ1/MINK, this compound serves as a validated starting point for structure-activity relationship studies targeting neuronal potassium channels [1]. The high selectivity ratio mitigates cardiac safety concerns, a critical advantage for neurological indications such as epilepsy, neuropathic pain, or tinnitus where KCNQ2/KCNQ3 openers (e.g., retigabine analogs) have shown clinical efficacy.

HIV-1 Integrase Allosteric Inhibitor Analog Design

Based on the established structure-activity relationship showing that 6-bromo substitution enhances antiviral activity in quinoline-based ALLINIs [1], this compound can be elaborated into focused libraries to explore resistance profiles. The documented differential behavior of 6-bromo versus 8-bromo isomers against the A128T resistance mutation [2] provides a clear hypothesis for analog design: further substitution at the C4 chloro position may modulate binding to the dimer interface while preserving or improving the resistance profile relative to the 6-bromo benchmark.

DNA Gyrase Inhibitor Fragment Elaboration

The quinoline-3-carbonitrile core is a validated DNA gyrase inhibitory pharmacophore with broad-spectrum antibacterial activity and favorable cytotoxicity profiles [1]. The target compound provides an advanced intermediate with three halogens (Br, Cl, F) installed, enabling systematic exploration of substitution effects on gyrase binding affinity, bacterial spectrum, and mammalian cell safety. The C7 fluorine is expected to enhance metabolic stability, a common optimization objective in antibacterial lead development.

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